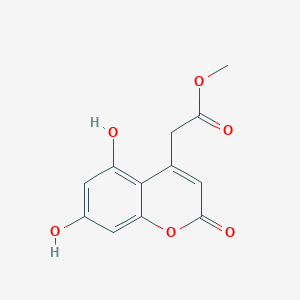

methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.21 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods

the general approach involves the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dry acetone or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the substituents introduced .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through various methods involving the condensation of appropriate precursors. The compound's structure features hydroxyl groups at positions 5 and 7, contributing to its biological activity. The synthesis often involves reactions with acetic acid derivatives and can yield high purity products suitable for further biological evaluation .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound possess high activity against various bacterial strains, including Staphylococcus pneumoniae and Bacillus subtilis. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

2. Antioxidant Properties

The compound has demonstrated potent antioxidant activity, which is critical in mitigating oxidative stress-related diseases. Various studies have reported that this compound can scavenge free radicals and enhance the body's antioxidant defenses, making it a candidate for developing nutraceuticals aimed at preventing oxidative damage .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells through mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. Specific studies have highlighted its effectiveness against breast cancer and other malignancies by targeting key regulatory pathways involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of coumarin derivatives, this compound was tested against multiple bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus pneumoniae, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound displayed an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates among treated cells, suggesting that the compound could serve as a novel therapeutic agent in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress . Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (6-hexyl-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- Methyl (3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate

- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Uniqueness

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives . Its dual hydroxyl groups at positions 5 and 7 contribute to its potent antioxidant properties, making it a valuable compound for various applications .

Actividad Biológica

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative with notable biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity based on various research findings and case studies.

- Molecular Formula : C₁₂H₁₀O₆

- Molecular Weight : 250.21 g/mol

- CAS Number : 809234-34-2

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound's hydroxy groups enable it to scavenge free radicals, mitigating oxidative stress and preventing cellular damage.

- Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell death, which is critical in combating infections .

- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and enzymes, this compound reduces inflammation and related symptoms.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways, thereby showing potential in cancer treatment .

Antioxidant and Anti-inflammatory Properties

A study highlighted the effectiveness of this compound as an antioxidant. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that this compound exhibits substantial antimicrobial properties against various pathogens. For instance, it was tested against Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis, demonstrating varying degrees of effectiveness .

Anticancer Studies

In vitro studies indicated that this compound can inhibit the proliferation of cancer cells. It was observed to induce apoptosis in human cancer cell lines by activating caspase pathways .

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH assay was employed to measure free radical scavenging activity.

- Results : The compound exhibited a significant reduction in DPPH radicals compared to control samples.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Method : Disk diffusion method was used for testing against various bacterial strains.

- Results : Inhibition zones were observed for Staphylococcus pneumoniae and Bacillus cereus, indicating effective antimicrobial properties.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-10(15)2-6-3-11(16)18-9-5-7(13)4-8(14)12(6)9/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCONJYUQIRPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.